Selenophenfurin

説明

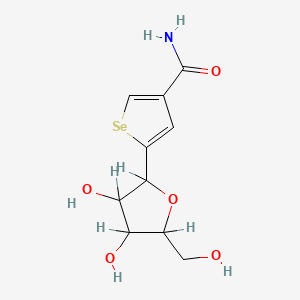

Selenophenfurin (5-β-D-ribofuranosylselenophene-3-carboxamide) is a selenophene-containing C-nucleoside analogue of selenazofurin, developed in the 1990s by Franchetti and colleagues . It was designed to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. By competitively inhibiting IMPDH, this compound depletes intracellular GTP pools, thereby suppressing the proliferation of rapidly dividing cells, such as cancer and immune cells . Preclinical studies demonstrated its efficacy against leukemia, lymphoma, and solid tumor cell lines at concentrations comparable to selenazofurin, with enhanced potency over sulfur-containing analogues like thiophenfurin and tiazofurin .

特性

CAS番号 |

189145-39-9 |

|---|---|

分子式 |

C10H13NO5Se |

分子量 |

306.18 g/mol |

IUPAC名 |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]selenophene-3-carboxamide |

InChI |

InChI=1S/C10H13NO5Se/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15) |

InChIキー |

WWPFTXUYJRVAIJ-UHFFFAOYSA-N |

SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

正規SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

同義語 |

5-beta-D-ribofuranosylselenophene-3-carboxamide selenophenfurin |

製品の起源 |

United States |

類似化合物との比較

Key Findings:

Heteroatom Influence: The selenium atom in this compound confers greater electronegativity and polarizability compared to sulfur in thiophenfurin or nitrogen in tiazofurin. This enhances binding to IMPDH’s active site, reducing IC₅₀ values by 3–10× versus sulfur-containing analogues .

Ring Size and Geometry: The selenophene ring’s larger atomic radius and planar geometry improve π-stacking interactions with NAD⁺-binding pockets, whereas the non-planar thiazole in tiazofurin reduces affinity .

Metabolic Stability: this compound is metabolized to selenophene-4-carboxamide-adenine dinucleotides, which exhibit prolonged IMPDH inhibition compared to selenazofurin’s selenazole-based metabolites .

Functional Comparisons

- Antitumor Activity: In K562 leukemia cells, this compound inhibited IMPDH by 76%, reduced GTP levels by 58%, and increased IMP pools 14.5-fold—effects 2–3× more pronounced than thiophenfurin .

- Broad-Spectrum Efficacy: this compound’s activity spans solid tumors (e.g., breast, colon) and hematological malignancies, unlike tiazofurin, which is primarily effective in leukemias .

- Synergy with Antivirals: Like selenazofurin, this compound potentiates anti-HIV drugs (e.g., dideoxyinosine) by depleting GTP, a cofactor for viral reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。